2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid
Description
2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid is a substituted propanoic acid derivative characterized by a 4-methylphenoxy group at the third carbon and two methyl groups at the second carbon.
Properties
IUPAC Name |
2,2-dimethyl-3-(4-methylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9-4-6-10(7-5-9)15-8-12(2,3)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMALAIOGULETRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methylphenol with 2,2-dimethyl-3-bromopropanoic acid under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The carboxylic acid group can participate in ionic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
A comparison of key derivatives is summarized below:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 2,2-dimethyl-3-(4-nitrophenyl)propanoic acid increases acidity (pKa ~1–2) compared to the methylphenoxy derivative (pKa ~3–4) due to its strong electron-withdrawing nature. This affects solubility and bioavailability .
- Lipophilicity: The trifluoromethoxy group in ’s derivative enhances lipophilicity (logP ~2.5), favoring membrane permeability over the methylphenoxy analog (logP ~1.8) .
Biological Activity
2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid (CAS No. 938262-78-3) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant findings from recent research.
Chemical Structure and Properties
The compound features a propanoic acid backbone with two methyl groups and a para-methylphenoxy substituent. Its molecular formula is . The structural characteristics contribute to its interaction with biological macromolecules, influencing its pharmacological properties.
The biological activity of 2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of various biochemical pathways, potentially influencing cellular proliferation and apoptosis.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of 2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid exhibit significant antiproliferative effects on cancer cell lines. For instance, modifications of related compounds have shown IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells . These findings suggest that the compound may selectively inhibit cancer cell growth while sparing normal cells.
Apoptosis Induction
Further investigations indicate that the compound can induce apoptosis in cancer cells. The mechanism involves nuclear disintegration and chromatin condensation, as evidenced by DAPI staining techniques . The apoptotic pathways activated by this compound may involve heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1), which are critical in cancer cell survival .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (mg/mL) | Mechanism |
|---|---|---|---|
| Antiproliferative | HCT-116 | 0.12 - 0.81 | Inhibition of cell proliferation |
| Apoptosis Induction | HCT-116 | Not specified | Nuclear disintegration |
| Selectivity | HEK-293 | Higher than cancer cells | Specificity towards tumor cells |
Case Studies
- Anticancer Activity : A study synthesized various derivatives based on the structure of 2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid. Among these, several compounds demonstrated significant inhibitory effects on HCT-116 cells, with some achieving IC50 values lower than standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular docking studies revealed that certain derivatives bind selectively to HSP90 and TRAP1, suggesting they could serve as leads for developing novel anticancer agents targeting these proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
